![molecular formula C18H21N3O3 B7573582 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7573582.png)
1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as RU486 or Mifepristone, is a synthetic steroid compound that was first synthesized in 1980 by Roussel-Uclaf, a French pharmaceutical company. Initially, it was developed as a contraceptive, but later it was found to have potential therapeutic applications in various medical fields.
Mecanismo De Acción
1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid acts as a progesterone receptor antagonist. It binds to the progesterone receptor and prevents progesterone from binding to it. This leads to the inhibition of progesterone-mediated signaling pathways, which are essential for the maintenance of pregnancy. As a result, the endometrium is destabilized, and the pregnancy is terminated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid depend on the medical condition it is used to treat. In the case of Cushing's syndrome, it reduces the production of cortisol by inhibiting the action of adrenocorticotropic hormone (ACTH). In the case of endometriosis, it reduces the growth and proliferation of endometrial tissue. In the case of breast cancer, it inhibits the growth and proliferation of cancer cells by blocking the estrogen receptor. In the case of meningioma, it induces apoptosis in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid in lab experiments include its high potency, specificity, and selectivity. It has been extensively studied, and its mechanism of action is well understood. However, its limitations include its high cost, limited availability, and potential side effects.
Direcciones Futuras
There are several future directions for the research on 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. One direction is to investigate its potential therapeutic applications in other medical fields, such as autoimmune diseases and neurological disorders. Another direction is to develop more potent and selective progesterone receptor antagonists with fewer side effects. Additionally, the development of new synthesis methods for 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid may lead to more cost-effective production and wider availability.
Métodos De Síntesis
The synthesis of 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves a multi-step process. The starting material for the synthesis is 3-methylacetophenone, which is converted into 3-methylphenylhydrazone. This is then reacted with ethyl acetoacetate to form the corresponding pyrrolidinone. The pyrrolidinone is then reacted with imidazole-1-propionic acid to produce the final product, 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various medical conditions, including Cushing's syndrome, endometriosis, breast cancer, and meningioma. It has also been used as an abortifacient in combination with misoprostol.
Propiedades
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-4-2-5-14(10-13)17-15(18(23)24)11-16(22)21(17)8-3-7-20-9-6-19-12-20/h2,4-6,9-10,12,15,17H,3,7-8,11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSLNRRFICIDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(CC(=O)N2CCCN3C=CN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.